![molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6](/img/structure/B2849756.png)
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone
Descripción general
Descripción
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, also known as CCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CCPE is a synthetic organic compound that belongs to the family of aryl ketones. It has a molecular formula of C14H10Cl2O2 and a molecular weight of 301.14 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit high purity and yield. However, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has some limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone. One potential direction is the development of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-based therapeutics for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another potential direction is the synthesis of novel materials using 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone and its potential applications in agriculture.
Aplicaciones Científicas De Investigación
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
In agriculture, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied for its potential use as a herbicide. It has been reported to have selective herbicidal activity against certain weed species, making it a potential alternative to traditional herbicides.
In materials science, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. It has been reported to have potential as a precursor for the synthesis of polymeric materials with high thermal stability and flame retardancy.
Propiedades
IUPAC Name |
1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKJNBIZKGQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)
![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)
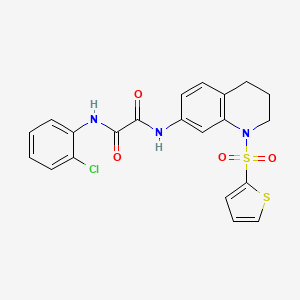
![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)
![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)
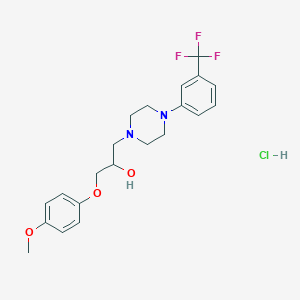
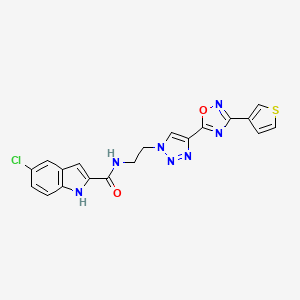

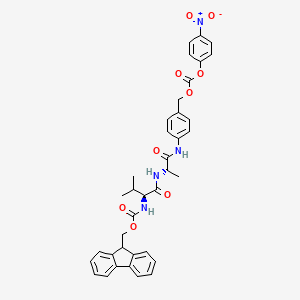
![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2849688.png)

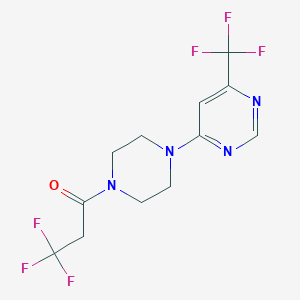

![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)